molecular formula C10H7N3O2S B14367873 2-Propenethioamide, 2-cyano-3-(3-nitrophenyl)- CAS No. 93690-11-0

2-Propenethioamide, 2-cyano-3-(3-nitrophenyl)-

Katalognummer: B14367873
CAS-Nummer: 93690-11-0
Molekulargewicht: 233.25 g/mol
InChI-Schlüssel: IMZBDOVXGBZCOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propenethioamide, 2-cyano-3-(3-nitrophenyl)- is an organic compound with the molecular formula C10H7N3O2S This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a propenethioamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenethioamide, 2-cyano-3-(3-nitrophenyl)- typically involves the reaction of 3-nitrobenzaldehyde with malononitrile and thiourea under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization and subsequent dehydration to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propenethioamide, 2-cyano-3-(3-nitrophenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted cyano derivatives.

Wissenschaftliche Forschungsanwendungen

2-Propenethioamide, 2-cyano-3-(3-nitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 2-Propenethioamide, 2-cyano-3-(3-nitrophenyl)- involves its interaction with specific molecular targets. The cyano and nitrophenyl groups can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Propenethioamide, 2-cyano-3-(4-nitrophenyl)-: Similar structure but with the nitro group in the para position.

    2-Propenethioamide, 2-cyano-3-phenyl-: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

2-Propenethioamide, 2-cyano-3-(3-nitrophenyl)- is unique due to the position of the nitro group, which influences its reactivity and potential applications. The presence of both cyano and nitrophenyl groups provides a versatile platform for various chemical transformations and biological interactions.

Eigenschaften

CAS-Nummer

93690-11-0

Molekularformel

C10H7N3O2S

Molekulargewicht

233.25 g/mol

IUPAC-Name

2-cyano-3-(3-nitrophenyl)prop-2-enethioamide

InChI

InChI=1S/C10H7N3O2S/c11-6-8(10(12)16)4-7-2-1-3-9(5-7)13(14)15/h1-5H,(H2,12,16)

InChI-Schlüssel

IMZBDOVXGBZCOL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.